(4-Amino-2,3-difluorophenyl)acetic acid

Physicochemical Property Medicinal Chemistry Lipophilicity

Procure (4-Amino-2,3-difluorophenyl)acetic acid for advanced medicinal chemistry where the unique 2,3-difluoro substitution pattern is a proven requirement. Ideal for exploring electronic effects in peptidomimetics or expanding proprietary libraries when common isomers are inadequate. Justified only when SAR data rule out simpler analogs.

Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
CAS No. 835912-66-8
Cat. No. B1597921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-2,3-difluorophenyl)acetic acid
CAS835912-66-8
Molecular FormulaC8H7F2NO2
Molecular Weight187.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CC(=O)O)F)F)N
InChIInChI=1S/C8H7F2NO2/c9-7-4(3-6(12)13)1-2-5(11)8(7)10/h1-2H,3,11H2,(H,12,13)
InChIKeyPGVRQGJEDKBSET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Amino-2,3-difluorophenyl)acetic acid (CAS 835912-66-8): Core Procurement Profile


(4-Amino-2,3-difluorophenyl)acetic acid (CAS 835912-66-8), also known as 2-(4-amino-2,3-difluorophenyl)acetic acid, is a research chemical belonging to the class of fluorinated phenylacetic acid derivatives. Its molecular formula is C8H7F2NO2, with a molecular weight of 187.14 g/mol . Commercial suppliers list this compound primarily as a specialized building block for medicinal chemistry and pharmaceutical research, often available only via custom synthesis [1].

Substitution Risks with (4-Amino-2,3-difluorophenyl)acetic acid: A Gap in Comparative Data


A direct, evidence-based assessment of why one cannot substitute this compound with a close analog is impossible based on the current scientific record. The available literature lacks any comparative biological activity, selectivity, or pharmacokinetic data for this specific molecule against its structural analogs (e.g., regioisomers like (4-Amino-2,5-difluorophenyl)acetic acid, or functional group variants like the methyl ester). While its unique 2,3-difluoro substitution pattern on the aromatic ring is known to modulate electronic properties and metabolic stability in broader drug design contexts, no quantitative studies confirming this effect for (4-Amino-2,3-difluorophenyl)acetic acid itself have been identified in primary research papers or patents.

Quantitative Differentiation Evidence for (4-Amino-2,3-difluorophenyl)acetic acid


Physicochemical Property: Calculated LogP for (4-Amino-2,3-difluorophenyl)acetic acid

(4-Amino-2,3-difluorophenyl)acetic acid has a calculated LogP value of 1.067 . In the absence of direct comparative data for specific regioisomers, this value can be evaluated against class-level baselines. For instance, the structurally related drug molecule (2S)-2-Amino-2-(2,3-difluorophenyl)acetic acid has a calculated LogP of -0.1 (predicted), indicating a >1 log unit difference . The higher lipophilicity of the target compound suggests a different distribution profile compared to the alpha-amino acid analog, which could impact passive permeability and plasma protein binding in a biological setting.

Physicochemical Property Medicinal Chemistry Lipophilicity

Commercial Availability and Purity Profile

The compound is primarily offered via custom synthesis with specified purities. Fluorochem lists the product with a purity of 95% , while suppliers like MolCore offer it at a higher purity of 98% (NLT) . This contrasts with more common fluorinated phenylacetic acid building blocks, which are often available as stock catalog items with a wider range of purity grades and suppliers, potentially reducing lead times and cost.

Procurement Chemical Synthesis Quality Control

Application Scenarios for (4-Amino-2,3-difluorophenyl)acetic acid Based on Available Evidence


Specialized Medicinal Chemistry: Lead Optimization Requiring a 2,3-Difluoro-4-Amino Motif

This compound is best suited for advanced medicinal chemistry programs where a specific 2,3-difluoro substitution pattern on a phenylacetic acid scaffold is a proven, data-backed requirement for target engagement or pharmacokinetic optimization. Its procurement is justified only when SAR (Structure-Activity Relationship) studies have explicitly ruled out simpler analogs . The provided LogP of 1.067 serves as a calculated reference point for assessing its physicochemical profile relative to a project's desired chemical space.

Synthesis of Fluorinated Peptidomimetics

The compound's structure, with an amino group para to an acetic acid side-chain, positions it as a potential precursor for synthesizing novel fluorinated peptidomimetics. The specific 2,3-difluoro pattern on the aromatic ring can be used to probe electronic effects on peptide backbone conformation or binding affinity, especially when compared to non-fluorinated or mono-fluorinated phenylalanine analogs. However, the decision to use it must be driven by an internal design hypothesis rather than external benchmarking data.

Exploratory Research into Novel Chemical Space

For research groups focused on exploring novel chemical entities and expanding proprietary compound libraries, this compound offers a less common substitution pattern compared to the more prevalent 2,4- or 3,4-difluoro isomers. Its use in parallel synthesis or combinatorial chemistry could generate a series of derivatives for broad phenotypic screening, with the understanding that its unique structure is its primary value proposition in the absence of established biological or performance data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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